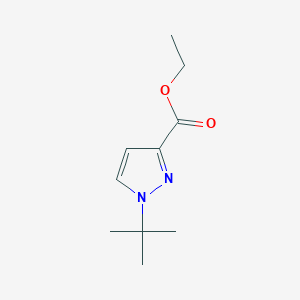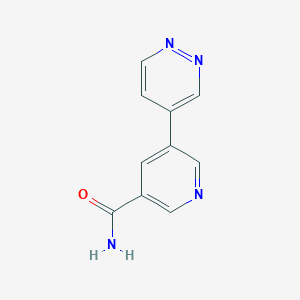
5-(Pyridazin-4-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridazin-4-yl)nicotinamide: is a heterocyclic organic compound that features both a pyridazine and a nicotinamide moiety. The pyridazine ring is a six-membered ring containing two adjacent nitrogen atoms, while the nicotinamide part consists of a pyridine ring bonded to an amide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridazin-4-yl)nicotinamide typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling with Nicotinamide: The pyridazine derivative is then coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include pyridazine N-oxides.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted pyridazine derivatives can be obtained.
科学的研究の応用
Chemistry: 5-(Pyridazin-4-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both pyridazine and nicotinamide moieties makes it a candidate for interacting with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties may contribute to the formulation of new products with enhanced efficacy.
作用機序
The mechanism of action of 5-(Pyridazin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, while the nicotinamide moiety can participate in additional hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Pyridazine: A simpler compound with only the pyridazine ring.
Nicotinamide: Contains only the nicotinamide moiety.
Pyridazinone: A derivative of pyridazine with a keto group.
Uniqueness: 5-(Pyridazin-4-yl)nicotinamide is unique due to the combination of the pyridazine and nicotinamide moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. The presence of both rings also provides opportunities for further chemical modifications, enhancing its potential as a versatile lead compound in various research and industrial applications.
特性
CAS番号 |
1346687-47-5 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC名 |
5-pyridazin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)9-3-8(4-12-5-9)7-1-2-13-14-6-7/h1-6H,(H2,11,15) |
InChIキー |
JULSOIAHWUKJOW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC=C1C2=CC(=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


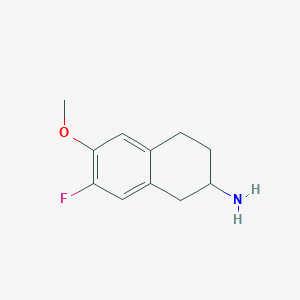
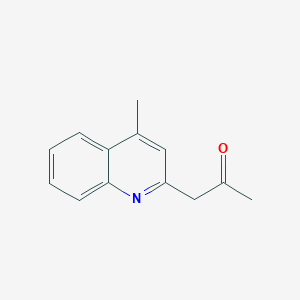
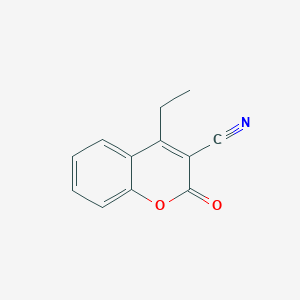
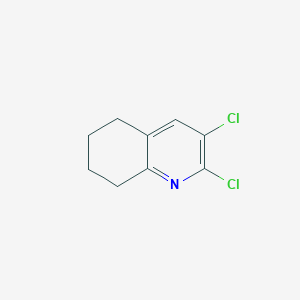


![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
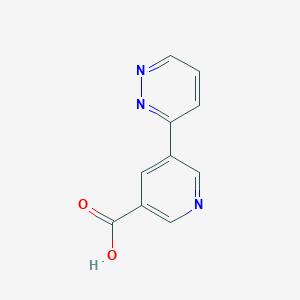
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)
